molecular formula C20H21NO2 B2477298 N-(2,5-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide CAS No. 622348-99-6

N-(2,5-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B2477298
CAS No.: 622348-99-6
M. Wt: 307.393
InChI Key: AJFRRJRATIMNDZ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic carboxamide derivative featuring a benzofuran core substituted with three methyl groups at positions 3, 5, and 5. The carboxamide moiety is linked to a 2,5-dimethylphenyl group, which introduces steric and electronic modifications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-11-6-7-12(2)17(8-11)21-20(22)19-15(5)16-9-13(3)14(4)10-18(16)23-19/h6-10H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFRRJRATIMNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(C3=C(O2)C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the benzofuran core through cyclization reactions, followed by the introduction of the carboxamide group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2,5-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s closest structural analogs include N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides (), which share the carboxamide-anilide framework but differ in core structure and substituents:

Compound Core Structure Anilide Substituents Key Functional Groups Lipophilicity (LogP) Reported IC₅₀ (PET Inhibition)
N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide Naphthalene 2,5-dimethylphenyl C3-hydroxyl ~3.2 (estimated) ~10 µM
Target Compound Benzofuran 2,5-dimethylphenyl 3,5,6-trimethyl ~4.1 (estimated) Not reported

Key Observations:

Core Structure Influence: The benzofuran core in the target compound introduces an oxygen atom, enhancing polarity compared to the fully aromatic naphthalene system. This may alter binding interactions with biological targets like photosystem II (PSII).

Substituent Effects: Both compounds feature a 2,5-dimethylphenyl group, which in naphthalene analogs contributes to strong PET-inhibiting activity (IC₅₀ ~10 µM). This suggests that the substituent’s ortho/para-dimethyl configuration may favor binding to PSII .

Electron-Withdrawing vs. Donating Groups :

  • In naphthalene carboxamides, electron-withdrawing groups (e.g., fluorine) enhance PET inhibition, but electron-donating methyl groups also show activity depending on their position . The target compound’s methyl substituents may balance lipophilicity and steric effects, though their electron-donating nature could reduce affinity compared to fluorinated analogs.

Structure-Activity Relationship (SAR) Insights

highlights that substituent position and lipophilicity are critical for PET inhibition. For example:

  • 3,5-Disubstituted analogs (e.g., 3,5-difluorophenyl) exhibit higher activity than 2,4-disubstituted variants due to optimal steric and electronic alignment with PSII.
  • Lipophilicity : Compounds with higher logP values (e.g., methyl-substituted analogs) show improved membrane penetration but may suffer from reduced aqueous solubility.

The target compound’s 3,5,6-trimethylbenzofuran core likely increases logP compared to hydroxylated naphthalenes, suggesting a trade-off between bioavailability and target engagement.

Hypothetical Activity Profile

While experimental data for the target compound are lacking, its structural features suggest:

  • Reduced PET inhibition compared to hydroxylated naphthalene carboxamides due to the absence of a hydrogen-bond donor.
  • Enhanced environmental persistence due to higher lipophilicity and methyl group stability.
  • Potential for modified applications, such as pre-emergent herbicides, where prolonged soil retention is advantageous.

Biological Activity

N-(2,5-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a synthetic organic compound that has garnered attention due to its unique structural properties and potential biological activities. This compound belongs to the class of benzofuran derivatives, which are known for their diverse pharmacological properties. This article will delve into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core with specific substitutions that influence its biological activity. The general structure can be represented as follows:

  • Chemical Formula : C20_{20}H21_{21}NO2_2
  • IUPAC Name : this compound

Structural Characteristics

PropertyValue
Molecular Weight321.39 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that benzofuran derivatives exhibit various biological activities, including:

  • Neuroprotective Effects : Studies have shown that compounds similar to this compound can protect neuronal cells against cytotoxicity induced by amyloid-beta (Aβ) aggregates. This is particularly relevant in the context of Alzheimer's disease.
  • Modulation of Amyloid Aggregation : Compounds structurally related to this benzofuran derivative have been identified as modulators of Aβ aggregation. For instance, a study demonstrated that certain benzofuran derivatives can either promote or inhibit Aβ fibrillogenesis depending on their substituents .

Case Studies

  • Neuroprotection Against Aβ-Induced Cytotoxicity :
    • In vitro studies using mouse hippocampal HT22 cells showed that specific benzofuran derivatives provided significant neuroprotection against Aβ42-induced cytotoxicity. The compounds demonstrated an ability to either inhibit or promote fibrillogenesis based on their structural modifications .
  • Fibrillogenesis Modulation :
    • Another study evaluated the effects of various benzofuran derivatives on preformed Aβ42 fibrils. The results indicated that certain compounds could disaggregate Aβ fibrils while others promoted fibrillogenesis, highlighting the importance of structural nuances in their biological activity .

Research Findings Summary

Study FocusFindings
NeuroprotectionSignificant protection against Aβ42-induced toxicity observed.
FibrillogenesisCompounds exhibited both promotion and inhibition of Aβ aggregation.
Structure-Activity RelationshipSubstituent position and type critically affect biological outcomes.

Q & A

Q. What are the standard synthetic routes for N-(2,5-dimethylphenyl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide, and what key reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves a multi-step process: (i) Benzofuran Core Preparation : Starting with substituted benzofuran-2-carboxylic acid derivatives, alkylation or Friedel-Crafts acylation introduces methyl groups at positions 3,5,6. (ii) Amide Bond Formation : Coupling the benzofuran core with 2,5-dimethylaniline via carbodiimide-mediated reactions (e.g., EDC/HOBt) under inert atmospheres. (iii) Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) ensures purity. Key factors include temperature control (<50°C to prevent decomposition), stoichiometric ratios (1:1.2 benzofuran:aniline), and anhydrous conditions to avoid hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound, and how do they address challenges posed by its methyl-rich environment?

  • Methodological Answer :
  • ¹H/¹³C NMR : High-resolution NMR (600 MHz+) resolves overlapping methyl signals. DEPT-135 distinguishes CH₃ groups, while 2D-COSY/HMBC maps coupling between aromatic protons and methyl substituents.
  • Mass Spectrometry (HRMS) : ESI-TOF confirms molecular weight (C₂₁H₂₃NO₂, calc. 333.42 g/mol) and detects fragmentation patterns unique to the dimethylphenyl moiety.
  • X-ray Crystallography : Resolves steric effects of adjacent methyl groups on the benzofuran ring .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the benzofuran core and guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electron density distribution. Methyl groups at positions 3,5,6 increase steric hindrance, reducing electrophilic substitution reactivity at C4.
  • Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 or kinase enzymes). Trifluoromethyl or hydroxyl analogs (see related compounds in ) show improved binding affinity due to hydrophobic/hydrogen-bonding interactions.
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in biological activity data observed for methyl-substituted benzofuran carboxamides across different studies?

  • Methodological Answer :
  • Meta-Analysis : Systematically compare datasets using tools like RevMan to identify confounding variables (e.g., cell line variability, assay protocols).
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic methyl group removal (e.g., 3-desmethyl, 5-desmethyl) to isolate contributions of specific substituents to activity.
  • In Silico Toxicity Screening : Use ADMET predictors (e.g., SwissADME) to rule out off-target effects masking true efficacy .

Q. What advanced catalytic systems improve regioselectivity in introducing substituents to the benzofuran ring during synthesis?

  • Methodological Answer :
  • Pd-Catalyzed C-H Activation : Pd(OAc)₂ with bidentate ligands (e.g., 1,10-phenanthroline) directs functionalization to the C4 position, avoiding steric clashes with 3,5,6-methyl groups.
  • Photoredox Catalysis : Ru(bpy)₃Cl₂ under blue LED light enables radical-mediated alkylation at electron-deficient positions.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) achieve enantioselective acylation in aqueous/organic biphasic systems .

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